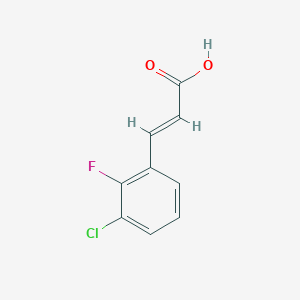

3-Chloro-2-fluorocinnamic acid

Descripción general

Descripción

3-Chloro-2-fluorocinnamic acid is an organic compound with the molecular formula C₉H₆ClFO₂ and a molecular weight of 200.6 g/mol . It is a derivative of cinnamic acid, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3rd and 2nd positions, respectively. This compound is primarily used in research and development within the fields of chemistry and biochemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Chloro-2-fluorocinnamic acid can be synthesized through various methods. One common approach involves the Heck reaction, where 3-chloro-2-fluorobenzaldehyde is reacted with acrylic acid in the presence of a palladium catalyst . The reaction typically requires a base such as triethylamine and is conducted under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The Heck reaction remains a popular choice due to its efficiency and high yield. The process involves stringent control of reaction conditions to ensure product purity and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-2-fluorocinnamic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

Substitution: Products include various substituted cinnamic acids.

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include alcohols and alkanes.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Chloro-2-fluorocinnamic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating inflammatory diseases and cancer. Its structure allows for modifications that can enhance biological activity, making it a valuable component in drug design. Studies have demonstrated its effectiveness as part of compounds that inhibit bacterial growth, particularly against resistant strains of Enterococcus spp., showcasing its potential in developing new antibiotics .

Case Study: Antiviral Agents

Research has explored the use of this compound derivatives as inhibitors of viral proteases, such as the 3C protease from enteroviruses. These compounds have shown promise in inhibiting viral replication, indicating potential therapeutic applications in treating viral infections like the common cold .

Material Science

Development of Advanced Materials

In material science, this compound is utilized to create advanced polymers and coatings. Its incorporation into materials enhances thermal stability and mechanical properties, which is beneficial for industries requiring durable materials. The unique properties imparted by fluorination can lead to materials with improved resistance to degradation and enhanced performance under various conditions .

Agricultural Chemistry

Herbicides and Pesticides

The compound plays a role in the formulation of herbicides and pesticides. Its selective action minimizes damage to non-target plants, making it an environmentally friendly option for crop protection. Research indicates that derivatives of cinnamic acid can exhibit herbicidal activity, suggesting that this compound could be an effective component in sustainable agricultural practices .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is used as a standard reference material in chromatographic techniques. This application aids researchers in accurately quantifying similar compounds within complex mixtures, ensuring reliable results across various analytical applications .

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in biochemical studies to investigate enzyme inhibition and receptor binding. Its specific interactions provide insights into metabolic pathways and disease mechanisms, which are critical for developing targeted therapies. For instance, studies have shown that certain derivatives can significantly reduce the minimum inhibitory concentration (MIC) for antibiotics against resistant bacterial strains, highlighting their potential utility in overcoming antibiotic resistance .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-fluorocinnamic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-3-fluorocinnamic acid

- 4-Chloro-2-fluorocinnamic acid

- 2-Fluorocinnamic acid

Uniqueness

3-Chloro-2-fluorocinnamic acid is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Actividad Biológica

3-Chloro-2-fluorocinnamic acid (3C2FCA) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article reviews the biological activity of 3C2FCA, focusing on its antibacterial properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 200.6 g/mol. Its structure includes a cinnamic acid backbone with chlorine and fluorine substituents, which can influence its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 3C2FCA and its derivatives. For example, cinnamic acid derivatives, including 3C2FCA, have been shown to exhibit significant activity against various strains of bacteria, particularly Enterococcus spp. and vancomycin-resistant enterococci (VRE).

In Vitro Studies

- Biofilm Inhibition : Research indicates that 3C2FCA can inhibit biofilm formation in Enterococcus strains. At concentrations ranging from 0.5 to 4 times the minimum inhibitory concentration (MIC), significant reductions in biofilm formation were observed, suggesting a potential application in treating biofilm-associated infections .

- Bacteriostatic Activity : The compound demonstrated stable bacteriostatic activity against Enterococcus faecalis and Enterococcus faecium strains, with reductions in bacterial counts ranging from 62% to 89% at varying concentrations .

The mechanisms underlying the antibacterial activity of 3C2FCA are thought to involve:

- Membrane Disruption : The presence of halogen substituents (chlorine and fluorine) may enhance the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and cell lysis .

- Synergistic Effects : When combined with other antibiotics, such as co-trimoxazole, the MIC of 3C2FCA was reduced significantly, indicating potential synergistic effects that could enhance antibiotic efficacy against resistant strains .

Case Study 1: Enterococcus spp. Resistance

In a controlled study involving multiple Enterococcus strains, researchers found that 3C2FCA significantly reduced bacterial viability in biofilms compared to untreated controls. The study employed crystal violet assays to quantify biofilm presence, revealing that treatment with 3C2FCA led to an average reduction of biofilm formation by approximately 70% .

Case Study 2: Viral Protease Inhibition

In addition to its antibacterial properties, 3C2FCA has been investigated for its role as an inhibitor of viral proteases. Specifically, it has been evaluated for its efficacy against enterovirus proteases, where structural modifications led to enhanced inhibitory activity against viral replication processes . This highlights the compound's versatility in targeting both bacterial and viral pathogens.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other cinnamic acid derivatives:

| Compound | Antibacterial Activity | Mechanism of Action | Synergistic Potential |

|---|---|---|---|

| This compound | High | Membrane disruption | Yes |

| Cinnamaldehyde | Moderate | Biofilm inhibition | Limited |

| Other Cinnamic Derivatives | Variable | Varies by structure | Yes |

Propiedades

IUPAC Name |

(E)-3-(3-chloro-2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNDJHBNODEMSG-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420753 | |

| Record name | 3-Chloro-2-fluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-62-3 | |

| Record name | 3-Chloro-2-fluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.